molecular formula C9H5BrN2O4 B1417193 Methyl 2-bromo-3-cyano-6-nitrobenzoate CAS No. 1805520-74-4

Methyl 2-bromo-3-cyano-6-nitrobenzoate

Cat. No.: B1417193
CAS No.: 1805520-74-4
M. Wt: 285.05 g/mol
InChI Key: UNDOCBMNGMDWHQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-nitrobenzoate is a chemical compound belonging to the class of benzoates. It is characterized by its yellow crystalline powder form and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-6-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a benzene derivative, followed by bromination and cyano group introduction. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-6-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: Methyl 2-amino-3-cyano-6-nitrobenzoate.

    Oxidation: Methyl 2-bromo-3-carboxy-6-nitrobenzoate.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-nitrobenzoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 2-bromo-3-nitrobenzoate
  • Methyl 2-bromo-6-cyano-3-nitrobenzoate

Uniqueness

Methyl 2-bromo-3-cyano-6-nitrobenzoate is unique due to the presence of both a cyano and a nitro group on the benzene ring, which allows for a diverse range of chemical reactions and applications. This combination of functional groups makes it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

methyl 2-bromo-3-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)7-6(12(14)15)3-2-5(4-11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDOCBMNGMDWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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